molecular formula C5H10ClF2N B14062298 trans-3,4-Difluoropiperidine hydrochloride

trans-3,4-Difluoropiperidine hydrochloride

Cat. No.: B14062298
M. Wt: 157.59 g/mol
InChI Key: MKMKCRCSQCCJJO-UHFFFAOYSA-N
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Description

trans-3,4-Difluoropiperidine hydrochloride: is a chemical compound with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol . It is a crystalline solid that is highly soluble in water and other polar solvents . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Difluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The reaction conditions often require a controlled temperature environment and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include the use of automated reactors and purification systems to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: trans-3,4-Difluoropiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropiperidine ketones, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans-3,4-Difluoropiperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorine atoms make it valuable for creating fluorinated compounds, which often exhibit enhanced chemical stability and bioactivity .

Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known to have improved pharmacokinetic properties, making them attractive candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its high solubility and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of trans-3,4-Difluoropiperidine hydrochloride involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s binding affinity and selectivity towards specific enzymes or receptors. The fluorine atoms can also influence the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4-difluoropiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMKCRCSQCCJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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